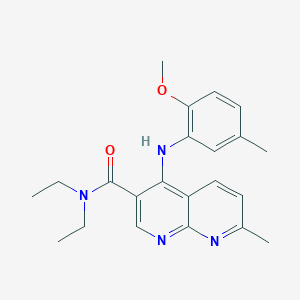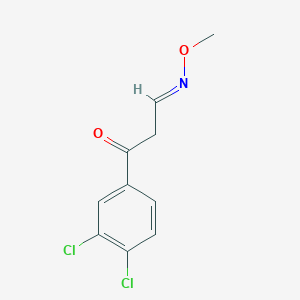
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" is a chemical that falls within the category of oxime compounds. Oximes are characterized by the presence of the functional group -C=N-OH, and when an oxime is methylated, it forms an O-methyloxime, where the hydroxyl group is replaced by a methoxy group. This particular compound contains a dichlorophenyl group, which suggests the presence of two chlorine atoms on the phenyl ring, potentially affecting its reactivity and physical properties.
Synthesis Analysis
The synthesis of related chlorophenyl-containing compounds has been demonstrated in various studies. For instance, the synthesis of 4-chlorophenyl cyclopropyl ketone, which is structurally related to the compound , involves acylation and cyclization starting from 4-chlorobutyryl chloride and chlorobenzene . Another study describes the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which involves an electrooxidative double ene-type chlorination . These methods could potentially be adapted for the synthesis of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" by incorporating the appropriate oxime formation steps.
Molecular Structure Analysis
The molecular structure of chlorophenyl-containing compounds can be complex, and their characterization often requires sophisticated techniques such as NMR and X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined using X-ray crystallography, revealing details about its monoclinic crystal system and cell constants . Similarly, the absolute molecular configuration of another chlorophenyl compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could be employed to elucidate the molecular structure of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime."
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can vary depending on the substituents and the overall molecular structure. For instance, the synthesis of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones involves reactions with chlorophenyl diazonium salts, leading to tautomeric equilibria between different forms . The synthesis of oximes and O-methyloximes from 1,3-diphenylpropane-1,3-diones also involves reactions with hydroxylamine hydrochloride and O-methylhydroxylamine hydrochloride, which could be relevant for the synthesis of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" would likely be influenced by the presence of the dichlorophenyl group and the oxime moiety. Chlorophenyl groups can impact the solubility, melting point, and stability of the compound. The oxime function, particularly when methylated, could affect the compound's polarity and reactivity with other chemicals. While the specific properties of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" are not detailed in the provided papers, insights can be drawn from the characterization of similar compounds, such as their NMR spectra and crystal structures .
Scientific Research Applications
Analytical and Biological Chemistry
- Application in Chromatographic Analysis : 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime plays a role in the analysis of methylglyoxal in chemical and biological systems. A study by McLellan & Thornalley (1992) details its use in a liquid chromatographic fluorimetric assay for the quantification of methylglyoxal.
Environmental Science and Toxicology
- Role in Herbicide Degradation and Environmental Impact : Research on herbicides such as diuron (which contains a similar 3,4-dichlorophenyl component) shows their degradation products in marine environments. Gatidou et al. (2004) describe the environmental impact and detection methods for these compounds in marine sediments (Gatidou et al., 2004).
Plant Physiology and Agriculture
- Influence on Plant Growth and Rubber Synthesis : The compound 2-(3,4-dichlorophenoxy)-triethylamine, which is structurally related to 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime, has been studied for its effects on rubber synthesis in plants. Benedict et al. (1983) observed that its application can stimulate rubber synthesis in guayule plants (Benedict et al., 1983).
Biochemistry and Cell Biology
- Cellular Effects and Metabolism : Studies have examined the effects of methylglyoxal, a compound closely related to 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime, on cell biology and metabolism. For instance, Chakraborty et al. (2014) discuss its cytotoxicity and potential as an anticancer agent, emphasizing its impact on cellular processes (Chakraborty et al., 2014).
Mechanism of Action
Future Directions
Oximes have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on developing new synthetic strategies and designing new oxime derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-methoxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-15-13-5-4-10(14)7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCASRJOSKITIFV-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)
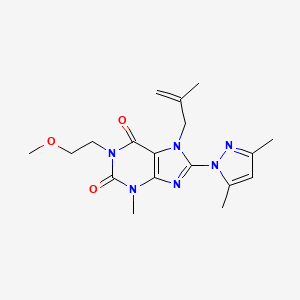
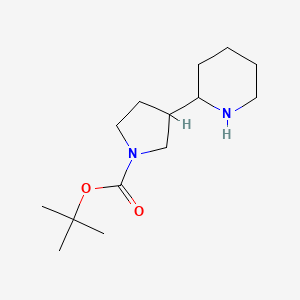
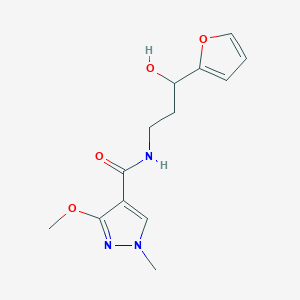
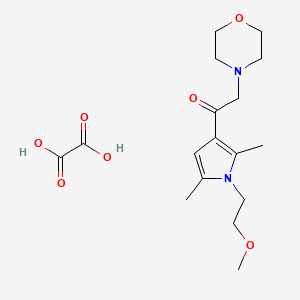
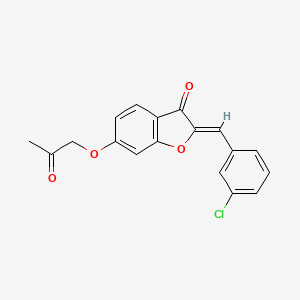
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)
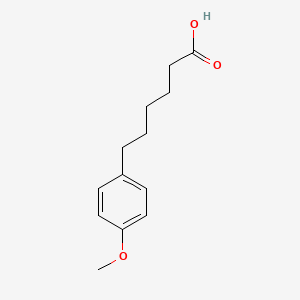
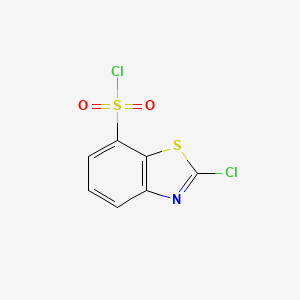
![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)
